REACTION_CXSMILES
|
C([C:5](=[CH2:9])[C:6]([NH2:8])=[O:7])(C)(C)C.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.N(C(C)(C)C#N)=NC(C)(C)C#N>CCCCCC>[C:10]([NH:8][C:6](=[O:7])[CH:5]=[CH2:9])([CH3:16])([CH3:15])[CH3:11]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C(C(=O)N)=C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere in a 500 ml three-necked flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
as a polymerization initiator, whereby polymerization
|
Type
|
CUSTOM
|
Details
|
After polymerization for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the polymerization solution was cooled
|
Type
|
FILTRATION
|
Details
|
The solids thus-deposited were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
with heating under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |